1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-fluorophenyl)urea
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Overview
Description
1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-fluorophenyl)urea is a synthetic organic compound known for its applications in various fields of chemistry and biology. This compound features a triazine ring substituted with dimethylamino groups and a urea moiety linked to a fluorophenyl group. Its unique structure imparts specific chemical properties that make it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-fluorophenyl)urea typically involves the following steps:
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Formation of the Triazine Intermediate:
- Starting with cyanuric chloride, the compound undergoes nucleophilic substitution with dimethylamine to form 4,6-bis(dimethylamino)-1,3,5-triazine.
- Reaction conditions: This step is usually carried out in an organic solvent such as dichloromethane at low temperatures (0-5°C) to control the reactivity of cyanuric chloride.
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Coupling with Fluorophenyl Isocyanate:
- The triazine intermediate is then reacted with 2-fluorophenyl isocyanate to form the final product.
- Reaction conditions: This step is performed under anhydrous conditions to prevent hydrolysis, typically at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Types of Reactions:
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Substitution Reactions:
- The compound can undergo nucleophilic substitution reactions due to the presence of the triazine ring, which is electron-deficient and reactive towards nucleophiles.
- Common reagents: Nucleophiles such as amines, thiols, and alcohols.
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Oxidation and Reduction Reactions:
- The urea moiety can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
- Common reagents: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products:
- Substitution reactions typically yield derivatives with modified functional groups on the triazine ring.
- Oxidation and reduction reactions can lead to the formation of various nitrogen-containing compounds, depending on the specific conditions and reagents used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Biology:
- Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of proteins.
- Studied for its antimicrobial properties, showing activity against certain bacterial strains.
Medicine:
- Explored as a potential therapeutic agent in drug discovery, particularly for its interactions with biological targets.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-fluorophenyl)urea involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The triazine ring and urea moiety can form multiple hydrogen bonds with biological macromolecules, influencing their function and activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s catalytic function.
Comparison with Similar Compounds
1,3,5-Triazine Derivatives: Compounds like 2,4,6-tris(dimethylamino)-1,3,5-triazine share the triazine core but differ in their substituents, affecting their reactivity and applications.
Fluorophenyl Ureas: Compounds such as 1-(2-fluorophenyl)-3-(4-methylphenyl)urea have similar urea and fluorophenyl groups but differ in the additional substituents on the phenyl ring.
Uniqueness:
- The presence of both the triazine ring and the fluorophenyl urea moiety in 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-fluorophenyl)urea imparts unique chemical properties, making it versatile for various applications.
- Its ability to undergo multiple types of chemical reactions and form stable complexes with metals and biological molecules distinguishes it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics
Properties
IUPAC Name |
1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(2-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN7O/c1-22(2)13-19-12(20-14(21-13)23(3)4)9-17-15(24)18-11-8-6-5-7-10(11)16/h5-8H,9H2,1-4H3,(H2,17,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRSSPPMUZACEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=CC=CC=C2F)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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